molecular formula C8H13NS B103288 4-tert-Butyl-2-methylthiazole CAS No. 15679-11-5

4-tert-Butyl-2-methylthiazole

Cat. No.: B103288
CAS No.: 15679-11-5
M. Wt: 155.26 g/mol
InChI Key: IHLQWPDUYYFCSQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-2-methylthiazole is a useful research compound. Its molecular formula is C8H13NS and its molecular weight is 155.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of 2-Alkyl-4-amino-5-(tert-butyl-NNO-azoxy)-2H-1,2,3-triazole 1-oxides : This research presents a novel approach to synthesize compounds by reacting 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines, leading to various derivatives including 4-tert-butyl variants. This process offers potential in the development of new chemical entities (Zelenov et al., 2014).

  • Tert-Butylation of Heterocycles : A study focused on the acid-catalyzed tert-butylation of 4-nitro-1,2,3-triazole, yielding 1-tert-butyl-4-nitro-1,2,3-triazole, demonstrates the chemical modification of triazoles, which is a significant process in organic synthesis (Filippova et al., 2012).

Biomedical Applications

  • Antitumor Activity of Thiazole Derivatives : A study on 4-tert-butyl-5-benzyl-2-benzyliminothiazoles revealed their potent cytotoxicity against human cervix cancer cell lines. This indicates the potential of 4-tert-butyl-2-methylthiazole derivatives in cancer research and treatment (Ye et al., 2014).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been found to significantly inhibit corrosion of mild steel in acidic media. This suggests that this compound derivatives could be effective in corrosion prevention (Lagrenée et al., 2002).

Antimicrobial Activity

  • Antimicrobial Properties : Compounds derived from tert-butyl carbazate, including 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles from tert-Butyl Carbazate, have shown antimicrobial activity. This indicates the utility of this compound in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Pharmacological Research

  • Muscarinic Receptor Antagonism : Research into tetrahydro-[1H]-2-benzazepin-4-ones, derived from this compound, revealed their potential as muscarinic (M3) receptor antagonists. This highlights their significance in pharmacological research (Bradshaw et al., 2008).

Safety and Hazards

The safety data sheet advises against dust formation and breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

4-tert-butyl-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-6-9-7(5-10-6)8(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLQWPDUYYFCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370884
Record name 4-tert-Butyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15679-11-5
Record name 4-tert-Butyl-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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